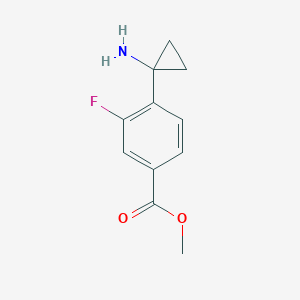
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate is a synthetic organic compound with the molecular formula C11H12FNO2 It is characterized by the presence of a fluorine atom on the benzene ring and an aminocyclopropyl group attached to the benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate typically involves the following steps:
Formation of the Aminocyclopropyl Intermediate: The aminocyclopropyl group can be synthesized through the cyclopropanation of an appropriate precursor, such as an alkene, using diazo compounds or ylides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination of a suitable aromatic precursor.
Esterification: The final step involves the esterification of the aminocyclopropyl-fluorobenzene intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)benzoate
- Methyl 4-(1-aminocyclopropyl)-2-fluorobenzoate
- Methyl 4-(1-aminocyclopropyl)-4-fluorobenzoate
Uniqueness
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H12FNO2 |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate |
InChI |
InChI=1S/C11H12FNO2/c1-15-10(14)7-2-3-8(9(12)6-7)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3 |
InChI-Schlüssel |
BMZVJVBFQFRAEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C2(CC2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


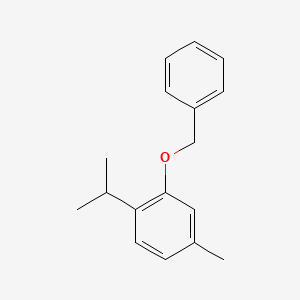
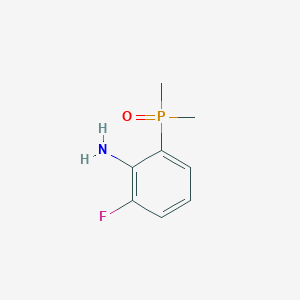
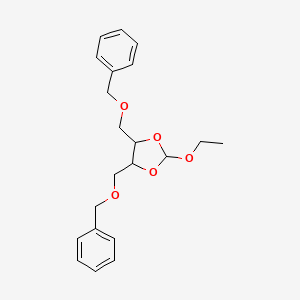
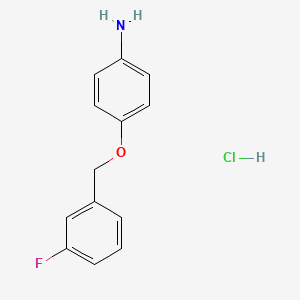
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)
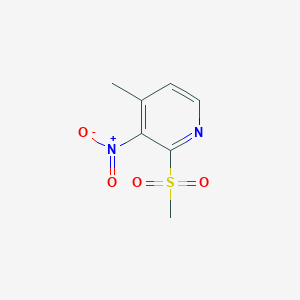


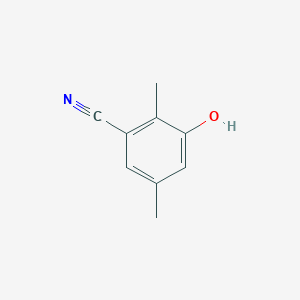
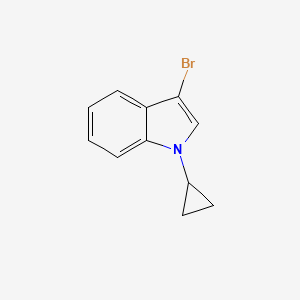

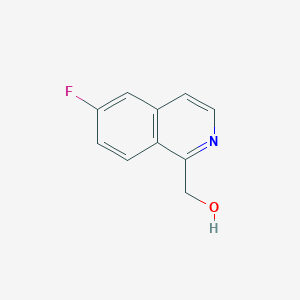
![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
